molecular formula C19H20FN3O2 B4406943 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Cat. No.: B4406943
M. Wt: 341.4 g/mol
InChI Key: BXZAEHLQUWUIHT-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its bioactivity and ability to interact with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-(4-acetyl-1-piperazinyl)aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It has been shown to inhibit the differentiation of osteoclasts by downregulating the expression of key genes involved in osteoclastogenesis, such as TRAF6, c-fos, and NFATc1. This inhibition leads to a decrease in bone resorption activity, making it a potential candidate for the treatment of bone-related diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide
  • N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets .

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(25)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZAEHLQUWUIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide
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